molecular formula C20H24N2O4S2 B11067611 1-(Methylsulfonyl)-5-[(4-phenylpiperidyl)sulfonyl]indoline

1-(Methylsulfonyl)-5-[(4-phenylpiperidyl)sulfonyl]indoline

Cat. No.: B11067611
M. Wt: 420.5 g/mol
InChI Key: IKZUSOFDTTUKJM-UHFFFAOYSA-N
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Description

1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is known for its stability and unique chemical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of indoline with methylsulfonyl chloride and 4-phenylpiperidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding amines.

Scientific Research Applications

1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(METHYLSULFONYL)PIPERIDIN-4-AMINE: Shares similar sulfonyl functional groups and piperidine structure.

    1-(4-(METHYLSULFONYL)PHENYL]PIPERAZINE: Contains a similar methylsulfonyl group and piperazine ring.

Uniqueness

1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE is unique due to its indoline core structure combined with the sulfonyl and piperidine groups, which confer distinct chemical properties and potential biological activities not found in the similar compounds listed above.

This detailed article provides a comprehensive overview of 1-(METHYLSULFONYL)-5-[(4-PHENYLPIPERIDINO)SULFONYL]INDOLINE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H24N2O4S2

Molecular Weight

420.5 g/mol

IUPAC Name

1-methylsulfonyl-5-(4-phenylpiperidin-1-yl)sulfonyl-2,3-dihydroindole

InChI

InChI=1S/C20H24N2O4S2/c1-27(23,24)22-14-11-18-15-19(7-8-20(18)22)28(25,26)21-12-9-17(10-13-21)16-5-3-2-4-6-16/h2-8,15,17H,9-14H2,1H3

InChI Key

IKZUSOFDTTUKJM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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